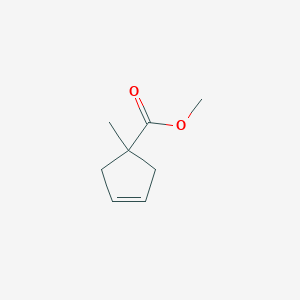
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is a compound that combines the structural features of azetidine and ethanamine with trifluoroacetic acid Azetidine is a four-membered nitrogen-containing heterocycle, while ethanamine is a simple amine Trifluoroacetic acid is a strong organic acid commonly used in organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it has inherent challenges.
Another method involves the Staudinger [2+2]-cyclocondensation between acetoxyketene and the appropriate epoxyimines, followed by potassium carbonate-mediated acetate hydrolysis and intramolecular ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the synthetic routes mentioned above. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial for efficient industrial synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the azetidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product but typically involve controlled temperatures and specific solvents.
Major Products
Major products formed from these reactions include various functionalized azetidines, amine derivatives, and substituted azetidine compounds.
Wissenschaftliche Forschungsanwendungen
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly as a GABA-uptake inhibitor.
Industry: Utilized in the synthesis of industrially important intermediates for pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. For example, as a GABA-uptake inhibitor, it interacts with GABA transporters, preventing the reuptake of GABA and increasing its availability in the synaptic cleft . This leads to enhanced inhibitory neurotransmission.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-(Azetidin-3-yl)-2-methoxyacetic acid; trifluoroacetic acid
- 2-(Azetidin-3-yl)-2-methylpropanoic acid; trifluoroacetic acid
- 2-(Azetidin-3-yl)isothiazolidine 1,1-dioxide; trifluoroacetic acid
Uniqueness
2-(Azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid is unique due to its combination of azetidine and ethanamine with trifluoroacetic acid, which imparts distinct chemical properties and potential biological activities. Its ability to act as a GABA-uptake inhibitor sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H14F6N2O4 |
|---|---|
Molekulargewicht |
328.21 g/mol |
IUPAC-Name |
2-(azetidin-3-yl)ethanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H12N2.2C2HF3O2/c6-2-1-5-3-7-4-5;2*3-2(4,5)1(6)7/h5,7H,1-4,6H2;2*(H,6,7) |
InChI-Schlüssel |
ZAWWYRGGMYEPOR-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CN1)CCN.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 6-Bromo-8-chloroimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B13901288.png)
![4-methyl-1-(1-methyl-1H-pyrazol-4-yl)-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13901290.png)

![Azane;(7,7-dimethyl-2-oxo-1-bicyclo[2.2.1]heptanyl)methanesulfonic acid](/img/structure/B13901302.png)






![1-[(4S)-2-sulfanylidene-4-(2,4,6-trimethylphenyl)-1,3-thiazolidin-3-yl]ethanone](/img/structure/B13901338.png)

![Ethyl 3H-benzo[e]indole-2-carboxylate](/img/structure/B13901355.png)

